molecular formula C13H11ClO4 B5885219 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No. B5885219
M. Wt: 266.67 g/mol
InChI Key: UOSRIHYOLXGBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate, also known as CDC, is a synthetic compound that belongs to the family of coumarin derivatives. CDC has been widely studied for its potential applications in the fields of medicine, agriculture, and cosmetics.

Scientific Research Applications

3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been extensively studied for its potential applications in various fields of research. In the field of medicine, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been studied for its potential use as a drug delivery system, as it has the ability to cross the blood-brain barrier.
In the field of agriculture, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to have insecticidal and antifungal properties. It has been reported to inhibit the growth of various plant pathogenic fungi and pests.
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been studied for its potential use in cosmetics, as it has been shown to have skin-whitening properties.

Mechanism of Action

The mechanism of action of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is not fully understood. However, it has been proposed that 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate exerts its biological effects by modulating various signaling pathways, such as the NF-κB signaling pathway, the MAPK signaling pathway, and the PI3K/Akt signaling pathway. 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has antioxidant properties, as it can scavenge free radicals and inhibit lipid peroxidation. 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been shown to exhibit anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has several advantages as a research tool. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is also relatively inexpensive compared to other compounds with similar biological activities.
However, there are also some limitations to using 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments. 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has low solubility in water, which can make it difficult to work with in aqueous solutions. 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is also relatively insoluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research involving 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate. One area of interest is the development of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate-based drug delivery systems, which could be used to target specific tissues or organs. Another area of interest is the development of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate-based insecticides and fungicides, which could be used to control pests and plant diseases.
In addition, further research is needed to fully understand the mechanism of action of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate and its potential therapeutic applications. This could involve studying the effects of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate on different signaling pathways and cell types, as well as investigating its potential use in combination with other drugs or therapies.
Conclusion:
In conclusion, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound with a range of potential applications in various fields of research. Its ease of synthesis and stability make it a useful tool for studying the biological effects of coumarin derivatives. Further research is needed to fully understand the mechanism of action of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate and its potential applications in medicine, agriculture, and cosmetics.

Synthesis Methods

3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be synthesized by reacting 3-chloro-4,8-dimethylcoumarin with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization.

properties

IUPAC Name

(3-chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-6-9-4-5-10(17-8(3)15)7(2)12(9)18-13(16)11(6)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSRIHYOLXGBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate

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